(Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the natural hormone Luteinizing Hormone-Releasing Hormone. This compound is designed to enhance the biological activity of the original hormone while modifying its structure to improve stability and receptor affinity. The modifications made to the peptide sequence aim to optimize its therapeutic potential in various medical applications.
This compound is derived from the natural Luteinizing Hormone-Releasing Hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. The synthetic variant incorporates specific amino acid substitutions that enhance its pharmacological properties.
(Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is classified as a peptide hormone and a pharmaceutical compound. It falls under the category of gonadotropin-releasing hormones, which are essential for reproductive health and are used in various therapeutic contexts, including fertility treatments and hormone-related disorders.
The synthesis of (Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield.
The molecular structure of (Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone consists of a chain of amino acids modified at specific positions:
The molecular formula and weight can be derived from the sequence of amino acids and their respective modifications. The three-dimensional structure can be analyzed using computational modeling techniques such as molecular dynamics simulations.
The compound can undergo various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, oxidation reactions involving disulfide bond formation if cysteine residues are present, and potential interactions with metal ions or other ligands.
(Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone acts by binding to specific receptors on pituitary gonadotrophs. This binding stimulates the secretion of luteinizing hormone and follicle-stimulating hormone:
Studies have shown that synthetic analogs like this one often exhibit improved potency and longer half-lives compared to their natural counterparts due to their enhanced receptor interactions.
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm identity and purity during synthesis.
(Des-Gly10, Des-Ser4, D-Leu6, Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone has several applications in scientific research and medicine:
This compound exemplifies how synthetic modifications can enhance biological activity and therapeutic potential in peptide-based drugs.
Luteinizing Hormone-Releasing Hormone (LHRH), also termed gonadotropin-releasing hormone (GnRH), is a critical hypothalamic decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) that regulates reproductive endocrine functions. It binds to G protein-coupled receptors (GPCRs) on pituitary gonadotrophs, triggering intracellular signaling cascades that stimulate synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins subsequently modulate gonadal steroidogenesis, influencing testosterone production in males and estrogen synthesis in females [2] [7]. The pulsatile secretion of native LHRH is essential for maintaining physiological reproductive cycles; deviations disrupt hormonal homeostasis and contribute to pathologies like prostate cancer, endometriosis, and central precocious puberty [2] [6].
Characteristic | Description |
---|---|
Amino Acid Sequence | pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂ |
Biological Target | GPCR on pituitary gonadotrophs |
Primary Actions | Stimulates synthesis/secretion of LH and FSH |
Regulatory Consequences | Controls gonadal steroidogenesis (testosterone, estradiol) |
Pathophysiological Roles | Implicated in hormone-dependent cancers, endometriosis, infertility |
The isolation and structural elucidation of LHRH in 1971 enabled targeted synthesis of analogs with enhanced pharmacokinetic properties. Early modifications focused on improving metabolic stability and receptor affinity. First-generation agonists (e.g., Leuprolide: [Des-Gly¹⁰,D-Leu⁶,Pro-NHEt⁹]-LHRH) incorporated D-amino acids at position 6 and C-terminal ethylamide modifications. These exhibited 50–100× higher potency than native LHRH by resisting proteolysis and prolonging receptor activation, ultimately inducing pituitary desensitization and gonadal suppression [6] [9]. Antagonists (e.g., Cetrorelix) followed, featuring substitutions at positions 1, 2, 3, and 6 to block receptor signaling without initial stimulation. The clinical success of Leuprolide (approved 1985) validated LHRH analogs as therapeutics for prostate cancer and endometriosis, driving development of newer analogs like (Des-Gly¹⁰,Des-Ser⁴,D-Leu⁶,Pro-NHEt⁹)-LHRH [5] [9].
Analog Type | Prototype Compound | Structural Modifications | Clinical Application |
---|---|---|---|
Native LHRH | Gonadorelin | None | Diagnostic agent |
Agonist (1st Gen) | Leuprolide | D-Leu⁶, Pro-NHEt⁹ | Prostate cancer, endometriosis |
Agonist (Optimized) | (Des-Gly¹⁰,Des-Ser⁴,D-Leu⁶,Pro-NHEt⁹)-LHRH | Deletion of Ser⁴/Gly¹⁰, D-Leu⁶, Pro-NHEt⁹ | Experimental hormone therapy |
Antagonist | Cetrorelix | D-Arg⁶, D-Pal³, D-Cit⁶, N-Ac-D-Nal¹ | IVF, Prostate cancer |
The design of (Des-Gly¹⁰,Des-Ser⁴,D-Leu⁶,Pro-NHEt⁹)-LHRH (Molecular Formula: C₅₆H₇₉N₁₅O₁₀; MW: 1122.3 g/mol) addressed intrinsic limitations of earlier analogs [3] [4] [6]:
Modification | Position | Effect on Proteolytic Stability | Effect on Receptor Interaction |
---|---|---|---|
Des-Ser⁴ | 4 | Eliminates cleavage at Trp³-Ser⁴/Tyr⁵-Ser⁴ | May alter H-bonding with receptor residues |
D-Leu⁶ | 6 | Resists aminopeptidases | Stabilizes β-turn conformation for binding |
Des-Gly¹⁰ | 10 | Prevents C-terminal exopeptidase attack | N/A |
Pro-NHEt⁹ | 9 | Blocks carboxypeptidases; adds lipophilicity | Mimics C-terminal amidation of native LHRH |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2